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Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the

novel small molecule C14H18BrN5O2, herein designated as Gemini-Bromide-A. The

document details the systematic approach to determining its chemical structure through a

combination of modern spectroscopic and spectrometric techniques. This guide serves as a

methodological framework for researchers engaged in the discovery and characterization of

new chemical entities. Included are detailed experimental protocols, tabulated analytical data,

and visual representations of the elucidation workflow and a hypothetical biological signaling

pathway.

Introduction
The identification and structural characterization of novel chemical compounds are foundational

to advancements in medicinal chemistry and drug discovery. The molecular formula

C14H18BrN5O2 suggests a complex nitrogen-containing heterocyclic structure, a common

feature in biologically active molecules. This guide presents a hypothetical case study for the

structural elucidation of a compound with this formula, "Gemini-Bromide-A," to illustrate the

integrated application of analytical chemistry techniques.

Proposed Structure of Gemini-Bromide-A
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For the purpose of this guide, a plausible structure for C14H18BrN5O2, Gemini-Bromide-A, is

proposed as a substituted pyrazolopyrimidine, a scaffold known for its diverse biological

activities, including kinase inhibition.

Proposed Structure: 4-bromo-N-(sec-butyl)-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-

d]pyrimidin-6-amine

Chemical Structure:

This structure is consistent with the molecular formula and provides a basis for the simulated

analytical data presented below.

Data Presentation
The following tables summarize the quantitative data obtained from various analytical

techniques, which collectively support the proposed structure of Gemini-Bromide-A.

Table 1: High-Resolution Mass Spectrometry (HRMS)
Data

Ion Calculated m/z Observed m/z

[M+H]+ 379.0775 379.0778

[M+Na]+ 401.0594 401.0599

The observed isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br isotopes)

was consistent with the presence of one bromine atom.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-
d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

8.45 s 1H - H-3 (pyrimidine)

8.21 s 1H - H-5' (pyrazole)

7.98 s 1H - H-2' (pyrazole)

7.65 d 1H 8.5 NH

4.15 m 1H 6.5, 8.5 CH (sec-butyl)

3.88 s 3H - N-CH₃ (pyrazole)

1.55 m 2H 7.0 CH₂ (sec-butyl)

1.22 d 3H 6.5 CH₃ (sec-butyl)

0.90 t 3H 7.0 CH₃ (sec-butyl)

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-
d₆)
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Chemical Shift (δ, ppm) Assignment

158.2 C-6 (pyrimidine)

154.5 C-4 (pyrimidine)

152.8 C-7a (pyrazolo)

138.1 C-5' (pyrazole)

131.5 C-3 (pyrimidine)

129.2 C-2' (pyrazole)

118.9 C-4' (pyrazole)

102.6 C-3a (pyrazolo)

49.5 CH (sec-butyl)

39.2 N-CH₃ (pyrazole)

29.8 CH₂ (sec-butyl)

20.5 CH₃ (sec-butyl)

10.8 CH₃ (sec-butyl)

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Data

Wavenumber (cm⁻¹) Intensity Assignment

3350 Medium N-H stretch

2965, 2870 Strong C-H stretch (aliphatic)

1620, 1580, 1470 Strong
C=N and C=C stretch

(aromatic)

1350 Medium C-N stretch

680 Strong C-Br stretch
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A 1 mg/mL solution of Gemini-Bromide-A was prepared in methanol.

Instrumentation: Analysis was performed on a Q-TOF mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Mass Analyzer: Time-of-Flight (TOF).

Data Acquisition: Data was acquired over a mass range of m/z 100-1000. Leucine

enkephalin was used as a lock mass for accurate mass measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10 mg of Gemini-Bromide-A was dissolved in 0.75 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected using appropriate software. Chemical shifts were

referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of solid Gemini-Bromide-A was placed directly onto the

diamond crystal of the attenuated total reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample

measurement.

Data Processing: The resulting spectrum was ATR corrected.

Mandatory Visualizations
Hypothetical Signaling Pathway
The pyrazolopyrimidine scaffold is a common pharmacophore in kinase inhibitors. The

following diagram illustrates a hypothetical signaling pathway that could be modulated by

Gemini-Bromide-A, targeting a fictitious "Gemini Kinase." Protein kinases are enzymes that

covalently modify proteins by attaching phosphate groups to specific amino acid residues.[1]

This phosphorylation can alter the function of the substrate protein.[1] Kinase signaling

pathways are often involved in cell growth, differentiation, and survival, and their dysregulation

can lead to diseases like cancer.[1]
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Analytical Data

Deductive Process

HRMS: C14H18BrN5O2
(Molecular Formula)

Identify Structural Fragments
(e.g., sec-butyl, methyl-pyrazole,
brominated pyrazolopyrimidine)

Provides formula

FTIR: N-H, C-H, C=N, C=C, C-Br
(Functional Groups)

Confirms functional groups

¹H NMR: Proton environments,
neighboring protons (multiplicity)

Identifies proton-containing groups

¹³C NMR: Number and type of
carbon atoms

Identifies carbon backbone

2D NMR (COSY, HSQC, HMBC):
Connectivity (H-H, C-H, C-C)

Assemble Fragments based on
2D NMR correlations (HMBC)

Shows connectivity

Provides building blocks

Proposed Structure of
Gemini-Bromide-A

Leads to final structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12631912#c14h18brn5o2-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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